

# A Comparative Analysis of the Safety Profiles of TNO155 Combination Regimens

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**TNO155**, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), is currently under investigation in various clinical trials as a promising anti-cancer agent. Its mechanism of action, which involves the modulation of the RAS-MAPK signaling pathway, makes it a prime candidate for combination therapies aimed at overcoming drug resistance and enhancing anti-tumor activity.[1] This guide provides a comparative analysis of the safety profiles of different **TNO155** combination regimens based on available clinical trial data, offering valuable insights for ongoing and future drug development efforts.

### **Overview of TNO155 Combination Therapies**

Clinical investigations are actively exploring the safety and efficacy of **TNO155** in combination with various other anti-cancer agents, including immunotherapy, CDK4/6 inhibitors, and KRAS G12C inhibitors. This guide focuses on the safety findings from key clinical trials involving **TNO155** in combination with spartalizumab (an anti-PD-1 antibody), ribociclib (a CDK4/6 inhibitor), and JDQ433 (a KRAS G12C inhibitor).

# **Quantitative Safety Data Summary**

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in clinical trials for different **TNO155** combination regimens. The data is compiled from the



NCT04000529 and NCT04699188 clinical trials. Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2][3][4][5]

Table 1: Safety Profile of **TNO155** in Combination with Spartalizumab (NCT04000529)

| Adverse Event                                                | Any Grade (%) | Grade ≥3 (%) |
|--------------------------------------------------------------|---------------|--------------|
| All Adverse Events (AEs)                                     | 100.0         | 68.4         |
| Treatment-Related AEs<br>(TRAEs)                             | 94.7          | 26.3         |
| Increased Aspartate Aminotransferase (AST)                   | Most Common   | -            |
| Increased Alanine<br>Aminotransferase (ALT)                  | Most Common   | -            |
| Increased Creatine Phosphokinase (CPK)                       | Most Common   | -            |
| Anemia                                                       | Most Common   | -            |
| Thrombocytopenia                                             | Most Common   | -            |
| Increased N-terminal prohormone of brain natriuretic peptide | Most Common   | -            |
| Peripheral Edema                                             | Most Common   | -            |
| Diarrhea                                                     | Most Common   | -            |

Data based on 57 patients across all doses.[6]

Table 2: Safety Profile of **TNO155** in Combination with Ribociclib (NCT04000529)



| Adverse Event                               | Any Grade (%) | Grade ≥3 (%) |
|---------------------------------------------|---------------|--------------|
| Thrombocytopenia                            | Most Common   | -            |
| Increased Aspartate Aminotransferase (AST)  | Most Common   | -            |
| Increased Creatine Phosphokinase (CPK)      | Most Common   | -            |
| Anemia                                      | Most Common   | -            |
| Increased Alanine<br>Aminotransferase (ALT) | Most Common   | -            |
| Diarrhea                                    | Most Common   | -            |
| Neutropenia                                 | Most Common   | -            |
| Pyrexia                                     | Most Common   | -            |
| Peripheral Edema                            | Most Common   | -            |

Data based on 46 patients across all dose levels.

Table 3: Safety Profile of TNO155 in Combination with JDQ433 (KontRASt-01, NCT04699188)



| Adverse Event                               | Any Grade (%)    | Grade ≥3 (%) |
|---------------------------------------------|------------------|--------------|
| Treatment-Related AEs (TRAEs)               | 88.0             | 36.0         |
| Peripheral Edema                            | 40.0             | -            |
| Neutropenia                                 | 30.0             | 14.0         |
| Thrombocytopenia                            | 28.0             | 8.0          |
| Diarrhea                                    | 26.0             | 2.0          |
| Anemia                                      | 24.0             | 8.0          |
| Fatigue                                     | 18.0             | -            |
| Increased Blood Creatine Phosphokinase      | 16.0             | 2.0          |
| Increased Aspartate Aminotransferase (AST)  | 14.0 (Grade 1/2) | -            |
| Increased Alanine<br>Aminotransferase (ALT) | 10.0 (Grade 1/2) | 2.0          |

Data from a pool of all observed patients in the trial.[7]

## **Experimental Protocols**

The safety data presented above were collected from multicenter, open-label, phase Ib/II clinical trials. The primary objective of these studies was to characterize the safety and tolerability of the combination regimens and to determine the recommended dose for further studies.

General Methodology for Safety Assessment:

 Patient Population: Adult patients with advanced solid tumors who have progressed on standard therapy.[8]



- Treatment Cycles: Treatment was administered in cycles, typically 21 or 28 days, allowing for continuous monitoring of safety and tolerability.[8]
- Adverse Event Monitoring: All patients were assessed for the incidence and severity of adverse events (AEs) and serious AEs at least once per treatment cycle. This included monitoring of laboratory values, vital signs, electrocardiograms, and cardiac biomarkers.[8]
- Grading of Adverse Events: The severity of adverse events was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2][3][4][5] The grades range from 1 (mild) to 5 (death related to AE).
- Dose-Limiting Toxicities (DLTs): The incidence and nature of DLTs were assessed during the
  dose-escalation phase of the trials to determine the maximum tolerated dose (MTD). A DLT
  is generally defined as an adverse event considered related to the study drug that meets
  specific severity and duration criteria within the first treatment cycle.[8]
- Dose Modifications: The protocol allowed for dose interruptions and reductions for patients who did not tolerate the specified dosing schedule, enabling them to continue treatment if possible.[8]

#### Specific Trial Designs:

- NCT04000529 (TNO155 with Spartalizumab or Ribociclib): This was a Phase Ib, multicenter, open-label study with a dose-escalation part followed by a dose-expansion part. The study enrolled adult subjects with selected advanced solid tumors.[9]
- NCT04699188 (KontRASt-01: TNO155 with JDQ433): This is a Phase Ib/II, open-label, multicenter, dose-escalation and dose-expansion trial of JDQ443 as monotherapy or in combination with TNO155 and/or tislelizumab in patients with advanced solid tumors harboring the KRAS G12C mutation.[10]

## Signaling Pathways and Experimental Workflow

To visually represent the underlying biological mechanisms and the clinical trial process, the following diagrams have been generated using Graphviz (DOT language).





Click to download full resolution via product page

Caption: SHP2 signaling pathway and **TNO155** mechanism of action.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. hcp.myeloma.org.uk [hcp.myeloma.org.uk]



- 3. dermnetnz.org [dermnetnz.org]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Using the Common Terminology Criteria for Adverse Events (CTCAE Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Safety Profiles of TNO155 Combination Regimens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2543578#comparing-the-safety-profiles-of-different-tno155-combination-regimens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



